molecular formula C10H9ClN4O2S B8737612 5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidine-2-carbaldehyde

5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidine-2-carbaldehyde

Cat. No. B8737612
M. Wt: 284.72 g/mol
InChI Key: NQPZLHSMWGLUIW-UHFFFAOYSA-N
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Description

5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidine-2-carbaldehyde is a useful research compound. Its molecular formula is C10H9ClN4O2S and its molecular weight is 284.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidine-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidine-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H9ClN4O2S

Molecular Weight

284.72 g/mol

IUPAC Name

5-chloro-7-morpholin-4-yl-[1,3]thiazolo[5,4-d]pyrimidine-2-carbaldehyde

InChI

InChI=1S/C10H9ClN4O2S/c11-10-13-8(15-1-3-17-4-2-15)7-9(14-10)18-6(5-16)12-7/h5H,1-4H2

InChI Key

NQPZLHSMWGLUIW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C3C(=NC(=N2)Cl)SC(=N3)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-Chloro-7-morpholinothiazolo[5,4-d]pyrimidine was slurried in tetrahydrofuran and cooled to −78° C. under nitrogen. Two equivalents of 2M lithium diisopropylamide in heptane/tetrahydrofuran/ethylbenzene was added slowly and the solution was stirred for 30 minutes. dimethylformamide (6 eq) was added and the solution was stirred at −78° C. for an additional one hour. The solution was warmed to 0° C. and ice cold 0.1N hydrochloric acid was added and the solution was warmed to room temperature before extraction with methylene chloride. The organic layer was dried with sodium sulfate and concentrated to give 5-chloro-7-morpholinothiazolo[5,4-d]pyrimidine-2-carbaldehyde.
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heptane tetrahydrofuran ethylbenzene
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Synthesis routes and methods II

Procedure details

To a suspension of 4-(5-chlorothiazolo[5,4-d]pyrimidin-7-yl)morpholine 14 (1.75 g, 6.85 mmol) in dry THF at −78° C. was added a 2.5M solution of n-butyllithium (nBuLi) in hexane (3.3 mL, 1.2 eq.). After stirring for 1 h, dry DMF (796 uL, 1.5 eq.) was added. The reaction mixture was stirred for 1 h at −78° C. and then warmed slowly to room temperature. After a further 2 h at room temperature the reaction mixture was poured onto ice/water yielding a yellow precipitate. This was collected by filtration and air-dried to yield 5-chloro-7-morpholinothiazolo[5,4-d]pyrimidine-2-carbaldehyde 44.
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1.75 g
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3.3 mL
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Synthesis routes and methods III

Procedure details

To a suspension of 2-(5-chloro-7-morpholin-4-yl-thiazolo[5,4-d]pyrimidin-2-yl)-1-phenyl-ethanol (1.1 g, 2.9 mmol) in toluene (25 mL) was added p-toluenesulfonic acid (0.11 g, 0.58 mmol) and the resulting solution stirred at 120° C. for 24 h. The reaction mixture was concentrated in vacuo to give 5-chloro-7-morpholin-4-yl-2-styryl-thiazolo[5,4-d]pyrimidine as a crude yellow solid which was used without purification. To a suspension of 5-chloro-7-morpholin-4-yl-2-styryl-thiazolo[5,4-d]pyrimidine (2.9 mmol) in THF (9 mL), acetonitrile (9 mL) and H2O (3 mL) were added ruthenium(III) chloride (18 mg, 0.081 mmol) and periodic acid (1.3 g, 5.80 mmol). The resulting solution was stirred at RT for 2 h, then partitioned between EtOAc and an aqueous solution of sodium thiosulfate. The aqueous layer was isolated and extracted with EtOAc. The combined organic layers were washed with brine, dried (Na2SO4) and concentrated in vacuo. The resultant residue was purified by column chromatography to give the title compound as a yellow solid (0.34 g, 42%).
Name
5-chloro-7-morpholin-4-yl-2-styryl-thiazolo[5,4-d]pyrimidine
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2.9 mmol
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9 mL
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9 mL
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3 mL
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1.3 g
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18 mg
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Yield
42%

Synthesis routes and methods IV

Procedure details

5-Chloro-7-morpholin-4-yl-thiazolo[5,4-d]pyrimidine (5.1 g, 0.02 mol) was suspended in THF (200 mL) and the resulting solution was cooled to −78° C. whereupon the starting material precipitated from solution. LiHMDS (1M in THF, 25 mL, 1.25 equiv) was added dropwise to the stirred suspension. After addition was complete, the mixture was stirred for 30 min, then DMF (9 mL, 6 equiv) was added and the resulting solution was stirred for 15 min at −78° C. and then warmed to 0° C. and stirred for 15 min. The solution was re-cooled to −78° C. and then cannulated (via a wide-bore double-ended needle) into a stirred solution of ˜0.5M HCl (600 mL) The product precipitated from solution as a pale yellow powder. This was isolated by filtration through a sintered glass funnel, washed with water and dried in vacuo overnight to give 5 g of 5-Chloro-7-morpholin-4-yl-thiazolo[5,4-d]pyrimidine-2-carbaldehyde (87.7%). 1H NMR (400 MHz, CDCl3): δ 3.83-3.88 (m, 4 H), 4.06-4.15 (m, 2 H), 4.72 (m, 2 H) and 9.95 (s, 1 H).
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5.1 g
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25 mL
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9 mL
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600 mL
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200 mL
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